molecular formula C14H13BrN2O3 B12458657 5-bromo-N'-(3-phenylpropanoyl)furan-2-carbohydrazide

5-bromo-N'-(3-phenylpropanoyl)furan-2-carbohydrazide

Cat. No.: B12458657
M. Wt: 337.17 g/mol
InChI Key: RWEKGGJDZLHSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide is an organic compound with the molecular formula C14H13BrN2O3.

Preparation Methods

The synthesis of 5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide typically involves the reaction of 5-bromo-2-furoic acid hydrazide with 3-phenylpropanoic acid under specific reaction conditions. The reaction is carried out in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carbohydrazide linkage . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

5-bromo-N'-(3-phenylpropanoyl)furan-2-carbohydrazide

InChI

InChI=1S/C14H13BrN2O3/c15-12-8-7-11(20-12)14(19)17-16-13(18)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,16,18)(H,17,19)

InChI Key

RWEKGGJDZLHSFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.